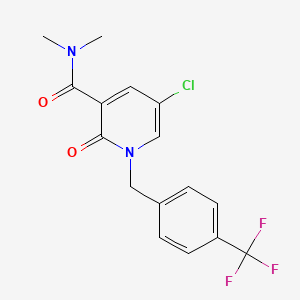![molecular formula C21H13Cl2NS B3036185 3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline CAS No. 339013-15-9](/img/structure/B3036185.png)
3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline is a useful research compound. Its molecular formula is C21H13Cl2NS and its molecular weight is 382.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
Quinoline derivatives, including those structurally similar to 3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline, have been extensively studied for their molecular structure and spectroscopic properties. Research by Wazzan, Al-Qurashi, and Faidallah (2016) utilized DFT and TD-DFT/PCM calculations to analyze molecular structure, spectroscopic characterization, NLO, and NBO of quinoline derivatives. This study provides insights into the electronic interactions and potential biological applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Optical and Photovoltaic Properties
Quinoline derivatives demonstrate significant optical and photovoltaic properties, as explored by Zeyada, El-Nahass, and El-Shabaan (2016). Their research focused on the structural and optical characteristics of quinoline derivatives thin films, highlighting their potential in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Activity
Research has also delved into the biological activity of sulfur-containing quinoline derivatives. Aleksanyan and Hambardzumyan (2014) explored the antitumor, analgesic, antimicrobial, and other biological activities of sulfur-containing quinoline compounds. Their work provides a foundation for understanding the biological significance and potential therapeutic applications of these compounds (Aleksanyan & Hambardzumyan, 2014).
Coordination Chemistry
Quinoline-based ligands, similar in structure to this compound, have been used to form novel metal coordination architectures. Song et al. (2003) synthesized discrete AgI complexes with quinoline-based monothioether ligands, demonstrating the role of these compounds in the development of tailored polynuclear metal complexes (Song et al., 2003).
Synthesis and Characterization
The synthesis and structural characterization of quinoline derivatives are key areas of research. Zen, Chen, and Liu (2012) reported on the synthesis and structure characterization of thiazolyl-pyrazoline derivatives containing the quinoline moiety, which contributes to the understanding of synthesizing and analyzing quinoline-based compounds (Zen, Chen, & Liu, 2012).
Crystal Structure Analysis
The detailed crystal structure of quinoline derivatives has been studied, as shown in research by Asiri, Al-Youbi, Faidallah, and Ng (2011). Their work on the co-crystal of 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile provides valuable information on the molecular and crystallographic aspects of quinoline compounds (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Dielectric Properties
The study of dielectric properties of quinoline derivatives thin films has been conducted by Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016). This research is crucial in understanding the electrical and dielectric behavior of these compounds, which can have applications in electronics and materials science (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-7-5-14(6-8-16)19-13-15-3-1-2-4-20(15)24-21(19)25-18-11-9-17(23)10-12-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYWKZXXRMMQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine](/img/structure/B3036107.png)
![4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036108.png)
methanone](/img/structure/B3036109.png)
![2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide](/img/structure/B3036111.png)
![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3036112.png)
![(3E)-3-[(2,4-Dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one](/img/structure/B3036114.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile](/img/structure/B3036117.png)
![(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile](/img/structure/B3036118.png)
![4-[[(E)-2-amino-1-cyano-2-methoxyethenyl]iminomethyl]benzonitrile](/img/structure/B3036119.png)
![5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036120.png)
![5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036121.png)

![5-chloro-N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036125.png)
